N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide
Overview
Description
N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide is a complex organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The unique structure of this compound, which includes a benzimidazole core and a pyridazinone moiety, makes it a subject of interest for various scientific research applications.
Preparation Methods
The synthesis of N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide typically involves multi-step reactions One common synthetic route includes the condensation of 1,2-phenylenediamine with an appropriate aldehyde to form the benzimidazole coreThe reaction conditions often require the use of strong acids or bases, high temperatures, and prolonged reaction times to achieve the desired product .
Chemical Reactions Analysis
N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole and pyridazinone rings, using reagents such as alkyl halides or acyl chlorides
Scientific Research Applications
N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits significant biological activities, including antimicrobial, antifungal, and anticancer properties. It is often studied for its potential use in developing new therapeutic agents.
Medicine: Due to its biological activities, the compound is investigated for its potential use in drug development, particularly in the treatment of infectious diseases and cancer.
Industry: The compound is used in the development of new materials with specific properties, such as optoelectronic materials and nonlinear optical materials
Mechanism of Action
The mechanism of action of N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide involves its interaction with various molecular targets. The benzimidazole core is known to interact with DNA and enzymes, leading to the inhibition of DNA synthesis and enzyme activity. The pyridazinone moiety contributes to the compound’s ability to inhibit specific signaling pathways involved in cell proliferation and survival. These interactions result in the compound’s antimicrobial, antifungal, and anticancer activities .
Comparison with Similar Compounds
N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide can be compared with other benzimidazole derivatives, such as:
N-(1H-Benzo[d]imidazol-2-yl)-1-(3-substituted phenyl)methanimines: These compounds also exhibit significant biological activities and are used in similar applications, but they lack the pyridazinone moiety, which contributes to the unique properties of the target compound.
1,3-Bis(2,6-diisopropylphenyl)-1,3-dihydro-2H-imidazol-2-ylidene: This compound is used as a ligand in coordination chemistry and in various catalytic reactions, but it does not possess the same biological activities as the target compound.
2H-Benzimidazol-2-one, 1,3-dihydro-: This compound is structurally similar but lacks the pyridazinone moiety, resulting in different chemical and biological properties.
Properties
IUPAC Name |
N-(1H-benzimidazol-2-yl)-2-[3-(4-methylsulfanylphenyl)-6-oxopyridazin-1-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O2S/c1-28-14-8-6-13(7-9-14)15-10-11-19(27)25(24-15)12-18(26)23-20-21-16-4-2-3-5-17(16)22-20/h2-11H,12H2,1H3,(H2,21,22,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIZUPDCZASPQHL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=NC4=CC=CC=C4N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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